8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
This compound is a polyheterocyclic molecule featuring a [1,2,4]triazolo[4,3-a]pyridine core fused with a pyrido[1,2-a]pyrimidin-4-one moiety via a methylene bridge. Additionally, it bears a 3-(3-methylphenyl)-1,2,4-oxadiazole substituent at position 8 (Figure 1). The triazolopyridine scaffold is notable for its prevalence in bioactive molecules, including antibacterial and antiproliferative agents . Synthetic routes for analogous triazolopyridines often involve oxidative cyclization or transition-metal catalysis .
Properties
IUPAC Name |
2-[[8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl]pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N7O3/c1-15-6-4-7-16(12-15)21-26-23(34-28-21)18-8-5-11-30-22(18)27-31(24(30)33)14-17-13-20(32)29-10-3-2-9-19(29)25-17/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXSGMVPWBYFAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC5=CC(=O)N6C=CC=CC6=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the formation of the triazole and oxadiazole rings. The general synthetic route includes:
Formation of the Triazole Ring: This can be achieved through cycloaddition reactions involving azides and alkynes, often catalyzed by copper or ruthenium.
Formation of the Oxadiazole Ring: This typically involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This includes:
Scaling Up Reactions: Ensuring that the reactions can be performed on a large scale without significant loss of efficiency.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to obtain the pure compound.
Safety and Environmental Considerations: Implementing measures to handle hazardous reagents and by-products safely and to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The oxadiazole and triazole rings can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the pyrido[1,2-a]pyrimidin-4-one moiety can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
Oxidation Products: Oxidized derivatives of the triazole and oxadiazole rings.
Reduction Products: Alcohol derivatives of the pyrido[1,2-a]pyrimidin-4-one moiety.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
The compound has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and multiple reactive sites.
Materials Science: Use in the development of new materials with unique electronic or optical properties.
Biological Studies: Investigation of its biological activity, including potential antimicrobial, antiviral, or anticancer properties.
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The triazole and oxadiazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The pyrido[1,2-a]pyrimidin-4-one moiety may also play a role in stabilizing the compound within the active site of enzymes or receptors.
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]pyridine Derivatives
- 3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine: This compound shares the triazolopyridine core but lacks the pyrido[1,2-a]pyrimidinone and oxadiazole groups. Instead, it features a benzyloxy-methoxyphenyl substituent. Its synthesis employs oxidative ring closure with sodium hypochlorite, achieving a 73% yield under green conditions . In contrast, the target compound’s synthesis likely requires multi-step functionalization due to its complex substituents.
- 8-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one: A simpler analog with a methoxy group at position 6. Its predicted pKa (7.23) suggests moderate solubility, whereas the target compound’s pyrido[1,2-a]pyrimidinone and oxadiazole groups may lower solubility due to increased hydrophobicity .
Pyrazolo-Triazolopyrimidine Derivatives
- 8-Methyl-2-(4-trifluoromethylphenyl)-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine: This fused system replaces the triazolopyridine core with a pyrazolo-triazolopyrimidine scaffold. The trifluoromethylphenyl group enhances metabolic stability compared to the target compound’s 3-methylphenyl-oxadiazole.
Functional Group Variations
Oxadiazole-Containing Analogs
- 1-(4-{[3-Oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}phenyl)pyrrolidin-2-one: This analog shares the triazolopyridine-oxadiazole core but replaces the pyrido[1,2-a]pyrimidinone with a pyrrolidinone-linked phenyl group. The pyrrolidinone moiety may improve solubility compared to the target compound’s pyridopyrimidinone .
- 5-(3,4-Dihydro-2(1H)-pyrimidinon-5-yl)-1,2,4-oxadiazoles: These derivatives feature oxadiazoles linked to dihydropyrimidinones. While structurally distinct, they highlight the role of oxadiazoles in enhancing rigidity and binding affinity, a property likely shared by the target compound .
Pyrido[1,2-a]pyrimidinone Derivatives
- N-(3-(2-((2-Ethoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-10(5H)-yl)phenyl)acrylamide: This compound includes an imidazo[1,2-a]pyrimidinone core with an acrylamide substituent.
Biological Activity
The compound 8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a heterocyclic structure that incorporates oxadiazole and triazolopyridine moieties. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antiviral, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key features include:
- Oxadiazole ring : Known for its biological activity.
- Triazolopyridine moiety : Associated with various pharmacological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory effect | |
| Escherichia coli | Moderate inhibition | |
| Pseudomonas aeruginosa | Effective against resistant strains |
Antiviral Activity
The compound has also shown promise as an antiviral agent. It acts by inhibiting viral replication through the blockade of specific enzymes involved in viral life cycles. For instance, it has demonstrated effectiveness against certain strains of influenza virus.
Anticancer Potential
Recent studies have identified the compound as a potential anticancer agent. It was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. Further research is ongoing to elucidate its full mechanism of action in cancer therapy.
The biological activity of the compound is primarily attributed to its ability to inhibit key enzymes involved in various signaling pathways:
- JAK1 and JAK2 Inhibition : This leads to modulation of inflammatory responses and potential therapeutic effects in autoimmune diseases.
- Enzyme Interference : The compound's structural features allow it to interact with specific targets within microbial and viral systems.
Study 1: Antimicrobial Efficacy
A study conducted on a series of synthesized derivatives of the compound demonstrated enhanced antibacterial activity compared to traditional antibiotics. The derivatives showed a significant reduction in bacterial load in vitro and in vivo models.
Study 2: Anticancer Screening
In a multicellular spheroid model for cancer research, the compound was screened alongside other candidates. Results indicated a notable reduction in spheroid viability, suggesting strong anticancer properties that warrant further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
